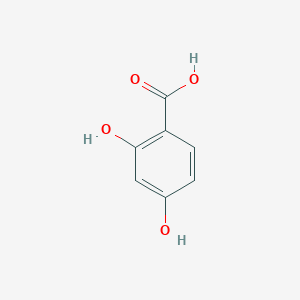

Ácido 2,4-dihidroxibenzoico

Descripción general

Descripción

Es uno de los tres ácidos cristalinos isómeros que son a la vez derivados carboxílicos del resorcinol y derivados dihidroxílicos del ácido benzoico . Este compuesto destaca por su presencia en diversas fuentes naturales y sus aplicaciones en diferentes campos científicos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Research has shown that 2,4-DHBA exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by Kalinowska et al. revealed that it demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 2 mg/mL . This property positions 2,4-DHBA as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of 2,4-DHBA on cancer cell lines. The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising antiproliferative effects. The hydrazide-hydrazone derivatives of 2,4-DHBA exhibited enhanced cytotoxicity towards various cancer types, including glioblastoma and renal cancer cells .

Psoriasis Treatment

A novel series of derivatives derived from 2,4-DHBA has been identified for their potential in treating psoriasis and other immune diseases. These compounds are being studied for their ability to modulate immune responses effectively .

Agricultural Applications

Plant Immunity Regulation

Recent studies have identified 2,4-DHBA as a derivative of salicylic acid (SA) that plays a crucial role in plant immunity. In Camellia sinensis (tea plants), the application of 2,4-DHBA enhances disease resistance against pathogens like Pseudomonas camelliae-sinensis. The compound is believed to be involved in the glucosylation process mediated by UDP-glucosyltransferase UGT95B17, which increases the plant's resilience to infections .

Food Science Applications

Antioxidant Properties

As a phenolic acid, 2,4-DHBA exhibits potent antioxidant capacities. Its inclusion in food products can enhance nutritional value while reducing the need for synthetic additives. This aspect is particularly relevant in developing functional foods that promote health benefits through natural compounds .

Comprehensive Data Table

Case Studies

- Antimicrobial Activity Study : A comprehensive assay demonstrated that various derivatives of 2,4-DHBA possess strong antibacterial properties against multiple strains of bacteria, indicating potential for development into new antibiotics.

- Plant Immunity Research : In a controlled experiment with tea plants, the application of exogenous 2,4-DHBA significantly improved resistance to Pcs infection compared to untreated controls, showcasing its role in enhancing plant defense mechanisms.

Mecanismo De Acción

El mecanismo de acción del ácido 2,4-dihidroxibenzoico implica su interacción con diversos objetivos y vías moleculares. Por ejemplo, en las plantas, actúa como un derivado del ácido salicílico, desempeñando un papel en la inmunidad de las plantas al ser convertido en glucósido de ácido 2,4-dihidroxibenzoico . En estudios microbianos, se ha demostrado que inhibe el crecimiento de ciertas bacterias al interferir con sus vías metabólicas .

Análisis Bioquímico

Biochemical Properties

2,4-Dihydroxybenzoic acid interacts with various enzymes and proteins. For instance, it is a degradation product of cyanidin glycosides from tart cherries in cell cultures . It is also a metabolite found in human plasma after cranberry juice consumption .

Cellular Effects

2,4-Dihydroxybenzoic acid has been found to have effects on various types of cells and cellular processes. For example, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxybenzoic acid involves its interactions with biomolecules. For instance, it can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxybenzoic acid can change over time. For example, it has been found to be a degradation product of cyanidin glycosides from tart cherries in cell cultures .

Metabolic Pathways

2,4-Dihydroxybenzoic acid is involved in various metabolic pathways. For instance, it is a degradation product of cyanidin glycosides, indicating its involvement in the metabolic pathway of these compounds .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2,4-dihidroxibenzoico se puede sintetizar a partir del resorcinol mediante la reacción de Kolbe-Schmitt. Esto implica hacer reaccionar el resorcinol con alcoholato de sodio en alcohol a temperatura ambiente para formar la sal sódica de resorcinol. La solución se coloca entonces en una caldera de alta presión con dióxido de carbono y se hace reaccionar en condiciones supercríticas . Otro método implica hacer reaccionar el resorcinol con un bicarbonato o carbonato de metal alcalino en una atmósfera de dióxido de carbono .

Métodos de producción industrial: La producción industrial de ácido 2,4-dihidroxibenzoico suele seguir las mismas rutas sintéticas pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto .

3. Análisis de las reacciones químicas

Tipos de reacciones: El ácido 2,4-dihidroxibenzoico se somete a diversas reacciones químicas, como la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio.

Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Puede sufrir reacciones de sustitución electrofílica debido a la presencia de grupos hidroxilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes hidroxibenzoicos .

4. Aplicaciones en la investigación científica

El ácido 2,4-dihidroxibenzoico tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxybenzoic alcohols .

Comparación Con Compuestos Similares

El ácido 2,4-dihidroxibenzoico forma parte de la familia de los ácidos hidroxibenzoicos, que incluye compuestos como el ácido salicílico, el ácido p-hidroxibenzoico, el ácido protocatéquico, el ácido gentisico y el ácido gálico . En comparación con estos compuestos, el ácido 2,4-dihidroxibenzoico es único debido a su patrón de hidroxilación específico, que influye en su reactividad química y actividad biológica .

Compuestos similares:

- Ácido salicílico

- Ácido p-hidroxibenzoico

- Ácido protocatéquico

- Ácido gentisico

- Ácido gálico

Conclusión

El ácido 2,4-dihidroxibenzoico es un compuesto versátil con aplicaciones significativas en diversos campos científicos. Su estructura química única le permite participar en una amplia gama de reacciones, lo que lo hace valioso en investigación y aplicaciones industriales.

Actividad Biológica

2,4-Dihydroxybenzoic acid (2,4-DHBA) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of plant immunity and antimicrobial properties. This article explores the biological activity of 2,4-DHBA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

2,4-DHBA is a derivative of salicylic acid (SA) characterized by two hydroxyl groups at the 2 and 4 positions of the benzene ring. This structural modification enhances its reactivity and biological function compared to its parent compound.

Plant Immunity

Recent studies have highlighted the role of 2,4-DHBA in enhancing plant immunity. A significant study conducted on Camellia sinensis (tea plant) demonstrated that 2,4-DHBA acts as a bioactive molecule that contributes to disease resistance against pathogens such as Pseudomonas camelliae-sinensis (Pcs). The key findings include:

- Glycosylation Mechanism : The enzyme UDP-glucosyltransferase UGT95B17 catalyzes the formation of 2,4-DHBA glucoside from 2,4-DHBA. This glucosylation process is crucial for the storage and function of 2,4-DHBA in plants .

- Resistance Induction : Overexpression of UGT95B17 leads to increased accumulation of 2,4-DHBA glucosides, enhancing plant resistance to Pcs infection. Conversely, down-regulation of this enzyme results in reduced glucoside levels and heightened susceptibility to pathogens .

- Exogenous Application : The application of exogenous 2,4-DHBA significantly improves disease resistance in UGT95B17-silenced tea plants by increasing the levels of 2,4-DHBA compared to SA .

Antimicrobial Activity

The antimicrobial properties of 2,4-DHBA have been extensively studied. It exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Minimum inhibitory concentrations (MIC) have been reported as follows:

- Staphylococcus aureus (MRSA): MIC = 0.5 mg/mL

- Enterococcus faecalis: MIC = 1.0 mg/mL

- Gram-negative Bacteria :

Case Study: Plant Immunity Enhancement

In a controlled experiment with tea plants, researchers applied varying concentrations of 2,4-DHBA and measured the subsequent pathogen resistance levels. The results indicated that higher concentrations led to significantly improved resistance against Pcs infections.

| Treatment | Accumulation of 2,4-DHBA (µg/g) | Disease Resistance (%) |

|---|---|---|

| Control | 10 | 30 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 90 |

This data illustrates the positive correlation between the concentration of exogenous 2,4-DHBA and enhanced disease resistance.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various phenolic compounds found that among them, only 2,4-DHBA exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values for different bacterial strains.

Propiedades

IUPAC Name |

2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFKZKHHVMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt) | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025074 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309.00 to 310.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-86-1 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 219 °C | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.